molecular formula C20H25N5OS B15118547 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B15118547
M. Wt: 383.5 g/mol
InChI Key: IPUUXJZLPMGKJN-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, benzothiazole, piperidine, and triazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Formation of the Triazolone Ring: This involves the cyclization of a hydrazine derivative with an appropriate carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole, piperidine, and triazolone moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group provides rigidity, while the benzothiazole and piperidine rings offer potential sites for interaction with biological targets. The triazolone moiety adds further complexity and potential reactivity.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H25N5OS/c1-12-10-13(2)17-16(11-12)27-19(21-17)24-8-6-14(7-9-24)18-22-23(3)20(26)25(18)15-4-5-15/h10-11,14-15H,4-9H2,1-3H3

InChI Key

IPUUXJZLPMGKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C

Origin of Product

United States

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